molecular formula C29H29NO5 B3633344 3-[1,8-dioxo-9-(2-phenylmethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]propanoic acid

3-[1,8-dioxo-9-(2-phenylmethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]propanoic acid

Cat. No.: B3633344
M. Wt: 471.5 g/mol
InChI Key: WBJVCIQWBJALTP-UHFFFAOYSA-N
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Description

3-[1,8-dioxo-9-(2-phenylmethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]propanoic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines an acridine core with a propanoic acid moiety, making it a subject of interest for researchers exploring new chemical entities with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1,8-dioxo-9-(2-phenylmethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]propanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 2-phenylmethoxybenzaldehyde with cyclohexane-1,3-dione under acidic conditions to form the acridine intermediate. This intermediate is then subjected to further reactions, including oxidation and esterification, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to enhance reaction rates and reduce by-products. Solvent-free conditions and green chemistry principles are also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[1,8-dioxo-9-(2-phenylmethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

3-[1,8-dioxo-9-(2-phenylmethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]propanoic acid has several scientific research applications:

    Biology: Researchers explore its interactions with biological macromolecules to understand its potential as a therapeutic agent.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-[1,8-dioxo-9-(2-phenylmethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory, anticancer, or antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

    Acridine derivatives: Compounds with similar acridine cores but different substituents.

    Phenylmethoxy derivatives: Compounds with phenylmethoxy groups attached to different core structures.

    Propanoic acid derivatives: Compounds with propanoic acid moieties but different aromatic or heterocyclic cores.

Uniqueness

3-[1,8-dioxo-9-(2-phenylmethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]propanoic acid is unique due to its combination of an acridine core with a propanoic acid moiety and a phenylmethoxy group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3-[1,8-dioxo-9-(2-phenylmethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO5/c31-23-13-6-11-21-28(23)27(29-22(12-7-14-24(29)32)30(21)17-16-26(33)34)20-10-4-5-15-25(20)35-18-19-8-2-1-3-9-19/h1-5,8-10,15,27H,6-7,11-14,16-18H2,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJVCIQWBJALTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(N2CCC(=O)O)CCCC3=O)C4=CC=CC=C4OCC5=CC=CC=C5)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[1,8-dioxo-9-(2-phenylmethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]propanoic acid
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3-[1,8-dioxo-9-(2-phenylmethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]propanoic acid
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3-[1,8-dioxo-9-(2-phenylmethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]propanoic acid
Reactant of Route 4
3-[1,8-dioxo-9-(2-phenylmethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]propanoic acid
Reactant of Route 5
3-[1,8-dioxo-9-(2-phenylmethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]propanoic acid
Reactant of Route 6
3-[1,8-dioxo-9-(2-phenylmethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]propanoic acid

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